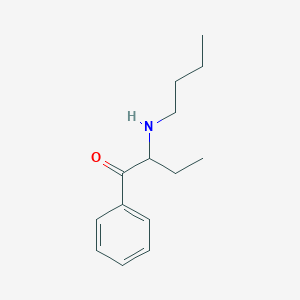
N-butyl Buphedrone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl Buphedrone (hydrochloride) is a synthetic stimulant belonging to the cathinone class of compounds. It is structurally related to naturally occurring cathinones found in the khat plant. This compound is primarily used as an analytical reference standard in forensic and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl Buphedrone (hydrochloride) involves the reaction of butylamine with 1-phenyl-2-butanone under controlled conditions. The reaction typically occurs in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods: Industrial production of N-butyl Buphedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-butyl Buphedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylbutanone derivatives.
Reduction: Formation of phenylbutanol derivatives.
Substitution: Formation of various substituted phenylbutanone derivatives.
Applications De Recherche Scientifique
N-butyl Buphedrone (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studying the effects of synthetic cathinones on biological systems, including their interaction with neurotransmitter systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the development of new analytical methods and forensic applications
Mécanisme D'action
N-butyl Buphedrone (hydrochloride) exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and euphoria. The compound’s mechanism involves binding to and inhibiting the reuptake of these neurotransmitters, resulting in increased synaptic concentrations .
Similar Compounds:
Buphedrone: Similar in structure but with a methyl group instead of a butyl group.
Pentedrone: Another cathinone with a pentyl group.
4-Methylbuphedrone: A methylated derivative of buphedrone.
Uniqueness: N-butyl Buphedrone (hydrochloride) is unique due to its butyl group, which influences its pharmacological properties and metabolic stability. This structural variation can result in different potency, duration of action, and side effect profiles compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(butylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H21NO/c1-3-5-11-15-13(4-2)14(16)12-9-7-6-8-10-12/h6-10,13,15H,3-5,11H2,1-2H3 |
Clé InChI |
QIYUAUKEZWDKGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(CC)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



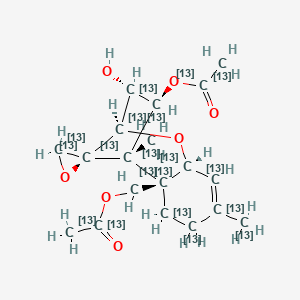
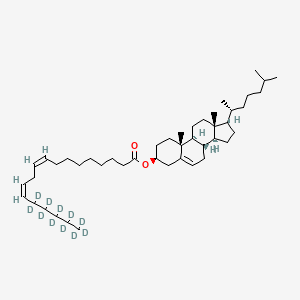
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
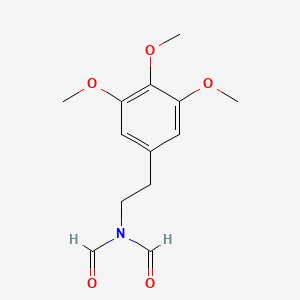
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)

![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)

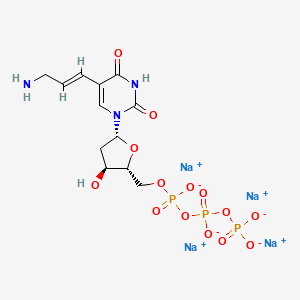

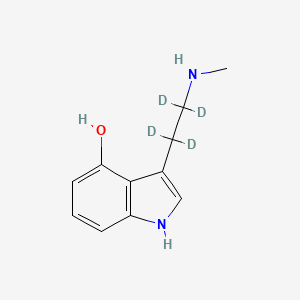
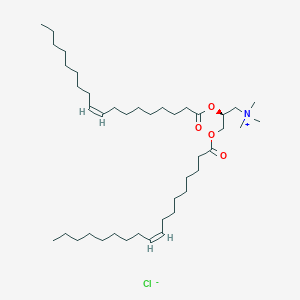

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)